2,4-Dibromo-N-(4-bromophenyl)butanamide
Description
2,4-Dibromo-N-(4-bromophenyl)butanamide is a brominated amide compound characterized by a butanamide backbone substituted with bromine atoms at the 2- and 4-positions of the aliphatic chain. The amide nitrogen is further bonded to a 4-bromophenyl group, resulting in a total of three bromine atoms in the molecule. The compound’s synthesis typically involves bromination of precursor amides or coupling reactions involving brominated anilines and brominated acyl chlorides .
Properties
Molecular Formula |
C10H10Br3NO |
|---|---|
Molecular Weight |
399.90 g/mol |
IUPAC Name |
2,4-dibromo-N-(4-bromophenyl)butanamide |
InChI |
InChI=1S/C10H10Br3NO/c11-6-5-9(13)10(15)14-8-3-1-7(12)2-4-8/h1-4,9H,5-6H2,(H,14,15) |
InChI Key |
WPNYZRSHMXVENT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCBr)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison :
N-(4-Bromophenyl)-4-phenylbutanamide (CAS 300727-34-8): Structure: Similar butanamide backbone but lacks bromine on the aliphatic chain; instead, a phenyl group substitutes the 4-position. Molecular Formula: C₁₆H₁₆BrNO; Molecular Weight: 318.21 g/mol. Properties: Reduced bromine content lowers molecular weight and may decrease halogen bonding interactions compared to the target compound .
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide: Structure: Shorter propanamide chain with a methyl group and bromine at the 2-position; nitro group on the aromatic ring. Molecular Formula: C₁₀H₁₁BrN₂O₃; Molecular Weight: 303.11 g/mol. However, reduced bromination limits halogen-mediated intermolecular interactions .
Bis(4-bromophenyl)amine :
- Structure : Diphenylamine core with bromine on both aromatic rings.
- Molecular Formula : C₁₂H₉Br₂N; Molecular Weight : 327.02 g/mol.
- Applications : Used as a precursor in flame retardants and pharmaceuticals. The absence of an amide group reduces hydrogen-bonding capacity compared to the target compound .
Physicochemical Properties
Key Observations :
- The target compound’s three bromine atoms enhance halogen bonding (Br⋯Br, Br⋯O) and van der Waals interactions, which are critical for crystal packing and thermal stability .
- Compounds with nitro groups (e.g., 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide) exhibit higher reactivity in electrophilic substitutions but lower thermal stability due to nitro group decomposition .
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